molecular formula C22H22N2O4 B8361730 1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylic acid

1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylic acid

Cat. No.: B8361730
M. Wt: 378.4 g/mol
InChI Key: YJWCLSBRLYKMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylic acid is a useful research compound. Its molecular formula is C22H22N2O4 and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

IUPAC Name

1-(1-phenylmethoxycarbonylpiperidin-4-yl)indole-6-carboxylic acid

InChI

InChI=1S/C22H22N2O4/c25-21(26)18-7-6-17-8-13-24(20(17)14-18)19-9-11-23(12-10-19)22(27)28-15-16-4-2-1-3-5-16/h1-8,13-14,19H,9-12,15H2,(H,25,26)

InChI Key

YJWCLSBRLYKMAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=CC3=C2C=C(C=C3)C(=O)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

90.0 g of methyl 1-(1-benzyloxycarbonylpiperidin-4-yl)-1H-indole-6-carboxylate was dissolved in a mixed solution consisting of 760 ml of methanol and 200 ml of tetrahydrofuran. Thereafter, 92 ml of a 5 N sodium hydroxide aqueous solution was added to the reaction solution, and the mixture was then heated to a temperature between 60° C. and 70° C. After completion of the reaction, the reaction solution was cooled, and 65.0 g of ammonium chloride was added thereto, followed by concentration under a reduced pressure. A 5% KHSO4 aqueous solution was added to the residue, so as to adjust pH to be 5 to 6, followed by extraction with ethyl acetate. The organic layer was washed with water and a saturated sodium chloride solution, and then dried over anhydrous magnesium sulfate. After removing the drying agent by filtration, the organic layer was concentrated under a reduced pressure. Thereafter, the residue was solidified, and then collected from a mixed solvent consisting of hexane and t-butylmethyl ether by filtration, so as to obtain 75.6 g of the subject compound.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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